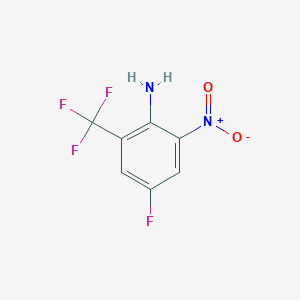

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline, such as 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, involves multi-step processes including fluorination, substitution, and reduction steps with an overall yield of about 50% (Yang Shijing, 2013). These methods highlight the complexity and challenges in synthesizing fluorinated aniline derivatives.

Molecular Structure Analysis

Studies on related fluorinated anilines, such as 4-nitro-3-(trifluoromethyl)aniline, using spectroscopic techniques (FT-IR, FT-Raman) and theoretical methods (DFT), reveal detailed information on vibrational, structural, and electronic properties. Such analyses show the significant impact of substituent groups on molecular and electronic properties (S. Saravanan, V. Balachandran, K. Viswanathan, 2014). The presence of fluorine, amino, and nitro groups notably influences the geometry of the benzene ring and its vibration modes.

Chemical Reactions and Properties

Fluoromethyl-2,4,6-trinitrophenylsulfonate, a compound with a somewhat related structure, showcases the reactivity of fluorinated compounds, enabling the electrophilic introduction of CH2F groups into selected nucleophiles. This reactivity is pivotal for understanding the chemical behavior of fluorinated anilines and their utility in synthesizing monofluoromethyl derivatives (M. Reichel et al., 2021).

Physical Properties Analysis

The synthesis and study of compounds like 4-fluoro-3-(trifluoromethyl)aniline provide insights into the physical properties of fluorinated anilines, such as their solvatochromism, photophysical properties, and the effects of fluorination on molecular reactivity and stability. Theoretical studies complement experimental findings, offering a deeper understanding of the influence of fluorine atoms on compound properties (B. Revathi, V. Balachandran, B. Raja, K. Anitha, M. Kavimani, 2017).

Applications De Recherche Scientifique

1. Agrochemical and Pharmaceutical Industries

- Application : 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Results : Trifluoromethylpyridine derivatives are majorly used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

2. Synthesis of Diphenylthioethers

- Application : 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline is used as a pharmaceutical intermediate, specifically for the synthesis of diphenylthioethers .

3. Synthesis of Monoazo Dyes

- Application : 4-Nitro-2-(trifluoromethyl)aniline is used in the synthesis of monoazo dyes .

- Methods : This compound undergoes diazotization and coupling with various compounds like N-hydroxyalkylamino-5-napthols, pyrazolones, and naptholsulphonic acids .

4. Synthesis of Bicyclic Heterocycles

- Application : This compound is an excellent precursor for the synthesis of bicyclic heterocycles, such as quinoxalines and quinoline, as well as tricyclic heterocycles such as benzoimidazotriazines, phenazines, and phenoxazines .

5. Preparation of Ocfentanil Derivatives

- Application : 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline can be used as a building block for ocfentanil derivatives as an analgesic .

6. Preparation of Bis[4-amino-3-fluoro-5-(trifluoromethyl)phenyl]methane

- Application : 2-Fluoro-6-(trifluoromethyl)aniline may be used in the preparation of bis[4-amino-3-fluoro-5-(trifluoromethyl)phenyl]methane .

7. Synthesis of Fluorinated Building Blocks

8. FDA-Approved Trifluoromethyl Group-Containing Drugs

- Application : Trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years . This article specially features and details the previous 20-year literature data, covering CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders .

Safety And Hazards

Propriétés

IUPAC Name |

4-fluoro-2-nitro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQNQGVENLOUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278845 | |

| Record name | 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | |

CAS RN |

344-29-6 | |

| Record name | 344-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

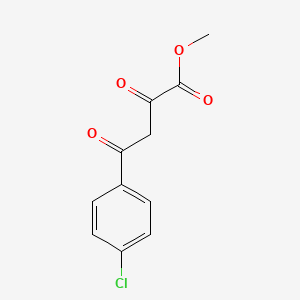

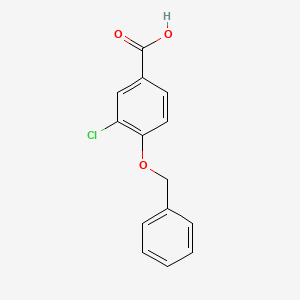

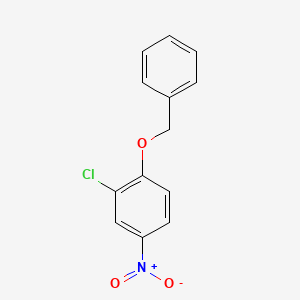

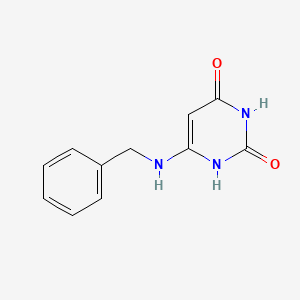

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)